molecular formula C8H8BrN3 B14045730 1-(5-Bromo-1H-benzimidazol-2-YL)methanamine

1-(5-Bromo-1H-benzimidazol-2-YL)methanamine

Katalognummer: B14045730
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: ICSPARJNTMXQRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine: is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of a bromine atom at the 6th position and a methanamine group at the 2nd position of the benzodiazole ring makes this compound unique and of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine typically involves the bromination of 1H-1,3-benzodiazole followed by the introduction of the methanamine group. One common method involves the reaction of 1H-1,3-benzodiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position. This is followed by the reaction with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzodiazole oxides.

    Reduction Products: Reduction typically yields amines.

Wissenschaftliche Forschungsanwendungen

(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-bromo-1H-1,3-benzodiazol-2-yl)methanamine
  • (6-chloro-1H-1,3-benzodiazol-2-yl)methanamine
  • (6-fluoro-1H-1,3-benzodiazol-2-yl)methanamine

Uniqueness

(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine is unique due to the specific positioning of the bromine atom and the methanamine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

(6-bromo-1H-benzimidazol-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)

InChI-Schlüssel

ICSPARJNTMXQRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)NC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.